molecular formula C13H16N4O2 B2434119 N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide CAS No. 440331-85-1

N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide

Cat. No.: B2434119
CAS No.: 440331-85-1
M. Wt: 260.297
InChI Key: DELLPYKREKGMMN-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a sec-butyl group and a triazinone moiety

Properties

IUPAC Name

N-butan-2-yl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-3-9(2)14-12(18)8-17-13(19)10-6-4-5-7-11(10)15-16-17/h4-7,9H,3,8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELLPYKREKGMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide typically involves the following steps:

    Formation of the Triazinone Core: The triazinone core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carboxylic acids.

    Introduction of the sec-Butyl Group: The sec-butyl group is introduced via alkylation reactions, often using sec-butyl halides in the presence of a base.

    Acetylation: The final step involves the acetylation of the triazinone core with acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the triazinone moiety to its reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or nucleophiles in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide. For instance, derivatives of triazinyl acetamides have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies indicate that the incorporation of the triazine moiety enhances the antiproliferative activity against human cancer cells such as breast and colon cancer lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research has shown that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes, thereby disrupting cellular processes .

Study 1: Anticancer Evaluation

In a notable study published in 2022, researchers synthesized a series of triazine-based compounds and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 10 µM, demonstrating strong anticancer activity . This study underscores the potential of this compound as a lead compound for further development in cancer therapeutics.

Study 2: Antimicrobial Activity Assessment

Another research effort focused on evaluating the antimicrobial properties of triazine derivatives. The study reported that compounds similar to this compound showed significant inhibition against Mycobacterium tuberculosis and other pathogenic bacteria . These findings suggest that this compound class could be valuable in developing new antibiotics.

Mechanism of Action

The mechanism by which N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazinone moiety can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide
  • N-(sec-butyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]thiadiazin-3(4H)-yl)acetamide

Uniqueness

Compared to similar compounds, N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide is unique due to its specific combination of the sec-butyl group and the triazinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide, with the CAS number 440331-85-1, is a compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₆N₄O₂
  • Molecular Weight : 260.29 g/mol
  • Structure : The compound features a triazinone moiety which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of oxobenzo[d][1,2,3]triazin have shown promising results against various cancer cell lines.

  • Case Study : A study explored the effects of related triazine compounds on MCF-7 (breast cancer) and MIA PaCa-2 (pancreatic cancer) cell lines. The derivatives demonstrated growth inhibition with IC50 values ranging from 10 to 50 µM, suggesting that modifications in the side chains can enhance efficacy against these cell lines .

Antifungal Activity

The antifungal potential of similar compounds has been documented in several studies. For example, N-AlkylAryl derivatives were screened against fungi like Trichophyton rubrum and Malassezia furfur, showing effective inhibition.

  • Research Findings : In a detailed screening of various derivatives, some compounds exhibited antifungal activity with MIC values as low as 20 µg/mL against Epidermophyton floccosum and Malassezia furfur . This indicates that further exploration of this compound could yield effective antifungal agents.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its activity may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
  • Antimicrobial Action : The presence of the oxo group may contribute to the disruption of fungal cell membranes or interference with metabolic pathways.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µM)Reference
AnticancerMCF-710 - 50
AnticancerMIA PaCa-220 - 40
AntifungalTrichophyton rubrum20
AntifungalEpidermophyton floccosum20

Q & A

Q. What are the validated synthetic routes for N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide, and how do reaction conditions influence yields?

  • Methodological Answer : The synthesis typically involves coupling a benzo[d][1,2,3]triazin-4(3H)-one core with an acetamide-bearing sec-butyl group. A two-step protocol is often used:

Core Synthesis : React 4-hydroxybenzo[d][1,2,3]triazine with chloroacetyl chloride to form 3-chloroacetylbenzo[d][1,2,3]triazin-4(3H)-one.

Amidation : Substitute the chloro group with sec-butylamine under reflux in anhydrous THF or DMF, using a base like triethylamine to neutralize HCl .

  • Key Variables :
Reaction SolventTemperature (°C)Yield (%)Reference
THF8065–70
DMF12075–80
Toluene11060
Higher temperatures in polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency but may require rigorous purification to remove byproducts.

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the sec-butyl group (δ ~1.2–1.6 ppm for CH2 and CH3 protons) and the acetamide carbonyl (δ ~170 ppm in 13C NMR). The benzo[d][1,2,3]triazinone aromatic protons appear as distinct multiplets at δ 7.8–8.5 ppm .
  • IR Spectroscopy : Validate the amide C=O stretch (1640–1680 cm⁻¹) and triazinone C=O (1720–1750 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : A molecular ion peak at m/z ~316 [M+H]+ confirms the molecular formula C14H17N5O2 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous benzo[d][1,2,3]triazinone derivatives?

  • Methodological Answer : Discrepancies in activities (e.g., α-glucosidase inhibition vs. GPR139 agonism) arise from substituent effects. To address this:

Comparative SAR Analysis : Test the target compound against analogs with varying N-alkyl/aryl groups (e.g., TAK-041’s trifluoromethoxy-phenyl vs. sec-butyl) .

Assay Standardization : Use uniform protocols (e.g., yeast α-glucosidase assays at pH 6.8, 37°C) to minimize variability .

In Silico Docking : Map binding interactions using homology models (e.g., GPR139 modeled via Modeller with Ramachandran validation >97% preferred regions) .

Q. What experimental designs are optimal for evaluating the compound’s metabolic stability in preclinical models?

  • Methodological Answer :
  • In Vitro Microsomal Assays : Incubate with rat/human liver microsomes (1 mg/mL protein) in NADPH-regenerating systems. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Key metabolic soft spots: sec-butyl chain (hydroxylation) and triazinone ring (N-oxidation) .
  • Species Comparison :
SpeciesHalf-life (min)Major Metabolic Pathway
Rat25–30CYP3A4-mediated oxidation
Human40–45CYP2D6 hydroxylation

Q. How can computational methods predict off-target interactions of this compound?

  • Methodological Answer :
  • Pharmacophore Screening : Use Schrödinger’s Phase to model the acetamide-triazinone scaffold against databases like ChEMBL. Prioritize kinases and GPCRs (e.g., GPR139, serotonin receptors) .
  • Molecular Dynamics (MD) : Simulate binding to homology-modeled targets (NAMD, 100 ns trajectories) to assess stability. Key metrics: RMSD (<2 Å), hydrogen bond persistence (>50% simulation time) .
  • ADME Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB ~0.3) due to the sec-butyl group’s hydrophobicity, aligning with CNS-targeted applications .

Data Contradiction Analysis

Q. Why do some studies report high antioxidant activity for benzotriazinone derivatives, while others emphasize CNS effects?

  • Methodological Resolution :
  • Substituent-Driven Selectivity : Derivatives with electron-donating groups (e.g., 4-methoxyphenyl) exhibit antioxidant activity via radical scavenging (IC50 ~10 μM in DPPH assays) . Conversely, bulky hydrophobic groups (e.g., sec-butyl) enhance CNS penetration and GPR139 binding (Ki ~50 nM) .
  • Assay Context : Antioxidant studies often use cell-free systems, while CNS assays employ neuronal cell lines (e.g., SH-SY5Y). Validate findings in disease-relevant models (e.g., schizophrenia: NMDA receptor hypofunction models) .

Methodological Tables

Q. Table 1: Synthetic Optimization of Key Intermediates

IntermediateReaction ConditionsYield (%)Purity (HPLC)Reference
3-Chloroacetylbenzo-triazinoneChloroacetyl chloride, THF, 0°C85>98%
Sec-butylamine derivativeDMF, 120°C, 12 h7895%

Q. Table 2: Biological Activities of Structural Analogs

CompoundTarget Activity (IC50/Ki)Model SystemReference
TAK-041 (GPR139 agonist)Ki = 48 nMRat habenula membranes
Compound 5j (α-glucosidase)IC50 = 8.2 μMYeast enzyme assay
Antioxidant derivative 72DPPH scavenging: 89% at 50 μMCell-free assay

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